molecular formula C7H10Cl2N2O2S B2782253 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1229627-40-0

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride

Cat. No. B2782253
CAS RN: 1229627-40-0
M. Wt: 257.13
InChI Key: KMDHJXBCAGOOHK-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure, comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . They are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .


Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .


Molecular Structure Analysis

The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule . It consists of two nitrogen atoms and three carbon atoms. The exact molecular structure of “4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride” would require more specific information or computational analysis.


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .


Physical And Chemical Properties Analysis

Pyrazoles are generally stable under normal temperature and pressure . They can dissolve in some polar organic solvents like chloroform, dichloromethane, and alcohol, but are insoluble in water .

Mechanism of Action

The mechanism of action of pyrazoles can vary widely depending on their specific structure and the biological system they interact with. For example, some pyrazole derivatives have been found to induce cell death by preventing wound healing and colony formation, delaying the cell cycle, and inducing apoptosis .

Safety and Hazards

Pyrazoles should be handled as organic compounds with appropriate safety measures. Avoid long-term or frequent contact, and avoid inhaling its dust or solution . They should be stored in sealed containers and kept away from oxidizing agents and strong acids or bases .

Future Directions

The future directions in the field of pyrazole research involve the development of new synthetic methods and the exploration of their applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

4-chloro-5-methyl-2-propylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2O2S/c1-3-4-11-7(14(9,12)13)6(8)5(2)10-11/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDHJXBCAGOOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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